![molecular formula C15H14N2OS B185534 N-[(4-methylphenyl)carbamothioyl]benzamide CAS No. 6281-61-4](/img/structure/B185534.png)
N-[(4-methylphenyl)carbamothioyl]benzamide
Overview
Description
N-[(4-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H14N2OS. It is also known by several other names, including 1-benzoyl-3-(4-methylphenyl)thiourea and N-benzoyl-N’-(4-methylphenyl)thiourea This compound is characterized by its unique structure, which includes a benzamide group and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of benzoyl chloride with 4-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of N-[(4-methylphenyl)carbamothioyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that related compounds showed IC50 values of 0.27 mM and 0.31 mM against MCF-7 breast cancer cells, outperforming traditional anticancer agents like hydroxyurea (IC50 = 9.76 mM) . This suggests that the compound may serve as a promising lead in the development of new anticancer therapies.
Antimicrobial Properties
The compound has shown potential as an antibacterial and antifungal agent. Its mechanism involves disrupting metabolic processes in microbial cells, likely through inhibition of essential enzymes . The effectiveness against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum antimicrobial activity.
Biological Research Applications
This compound is utilized in biological research to study enzyme interactions and protein-ligand binding mechanisms. The thiourea moiety is particularly effective in forming covalent bonds with nucleophilic sites on proteins, which can inhibit or modulate enzyme activity . This property makes it valuable for investigating potential therapeutic targets in diseases such as cancer and bacterial infections.
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows it to act as a versatile ligand for metal complexes, which can be exploited in catalysis and materials science .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study demonstrated that synthesized derivatives exhibited improved cytotoxicity against MCF-7 cells compared to established drugs .
- Antimicrobial Efficacy : Research found significant antibacterial activity against various strains, suggesting its utility in developing new antimicrobial agents .
- Enzyme Inhibition Studies : Investigations into its mechanism revealed that the compound effectively inhibits key enzymes involved in purine synthesis, making it a candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The thiourea moiety is believed to play a crucial role in its antimicrobial activity by binding to essential enzymes and disrupting their function . In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Lacks the thiourea moiety, resulting in different chemical properties and applications.
N-(4-methylphenyl)thiourea: Lacks the benzamide group, affecting its reactivity and biological activity.
Uniqueness
N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both benzamide and thiourea groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
N-[(4-methylphenyl)carbamothioyl]benzamide, a compound with the molecular formula C15H14N2OS, has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a thiourea moiety that is integral to its biological activity. The compound can be synthesized through the reaction of benzoyl chloride with 4-methylphenylthiourea in the presence of a base like triethylamine. This structural characteristic is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit microbial growth. The thiourea component plays a significant role in this process by interfering with metabolic pathways in bacteria and fungi. Specifically, it disrupts essential enzyme functions, leading to inhibited growth and viability of these microorganisms .
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, which are linked to its ability to bind to critical enzymes in microbial cells.
- Potential Anticancer Activity : Preliminary studies suggest that this compound may also possess anticancer properties, although further research is necessary to elucidate its effectiveness against various cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
N-(4-methylphenyl)benzamide | Lacks thiourea moiety | Limited antimicrobial activity | Only benzamide structure |
N-(4-methylphenyl)thiourea | Lacks benzamide group | Moderate antibacterial properties | Focus on thiourea functionality |
N-(2-hydroxyphenyl)-4-methylbenzamide | Contains hydroxyl group | Anticancer properties reported | Hydroxyl group influences reactivity |
This compound stands out due to the combination of both benzamide and thiourea groups, which enhances its reactivity and biological efficacy compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medical research:
- Antibacterial Studies : Research indicated that this compound effectively inhibited the growth of various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antifungal Activity : In vitro assays showed that this compound exhibited antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with protein targets involved in cancer pathways, indicating its potential as a lead compound for anticancer drug development .
Properties
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULWIHHNWYETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211914 | |
Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-61-4 | |
Record name | N-[[(4-Methylphenyl)amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6281-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF K-1470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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